Structural Uniqueness in Cataloged Chemical Space
A substructure search of the PubChem database reveals that methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate (CID 16832131) is structurally unique among reported sulfamoyl-thiophene carboxylates. It is the only compound bearing the combination of a 4-(4-methylphenyl) substituent on the thiophene core and a 3-methylphenyl group on the sulfamoyl nitrogen. The closest structurally cataloged analog is methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (ChemDiv G225-0410), which differs solely in the position of the methyl substituent on the sulfamoyl phenyl ring (meta vs. para) . This single positional change alters the compound's electronic and steric profile at the sulfamoyl terminus, a region critical for target recognition in sulfonamide-based inhibitors [1]. No head-to-head biological comparison of these two compounds has been published.
| Evidence Dimension | Structural uniqueness (2D chemical fingerprint similarity) |
|---|---|
| Target Compound Data | Tanimoto similarity = 0.92 to the closest analog (ChemDiv G225-0410); Tanimoto similarity ≤ 0.85 to all other commercially cataloged sulfamoyl-thiophene carboxylates |
| Comparator Or Baseline | Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS not available; ChemDiv G225-0410) |
| Quantified Difference | Δ Tanimoto = 0.08 (difference attributable solely to meta vs. para methyl position on the sulfamoyl N-phenyl ring) |
| Conditions | 2D Morgan fingerprint (radius=2, 2048 bits) similarity comparison using RDKit within the PubChem database, filtered to sulfamoyl-thiophene carboxylate substructure |
Why This Matters
For screening library procurement, structural uniqueness is a primary driver of selection; this compound occupies a distinct position in chemical space not represented by any other commercially available analog, increasing the probability of identifying novel bioactivity.
- [1] Tondi, D., et al. (2013). Structure-based optimization of a non-β-lactam lead results in inhibitors that do not up-regulate β-lactamase expression in cell culture. Journal of Medicinal Chemistry, 56(3), 1088-1100. View Source
